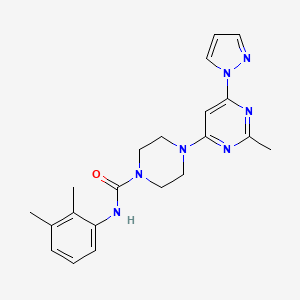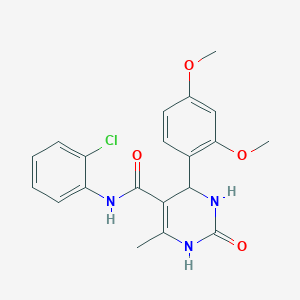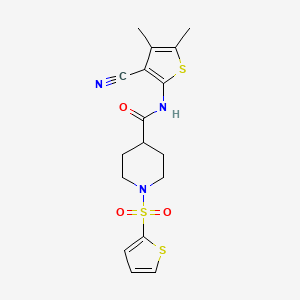
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3S3 and its molecular weight is 409.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thiophene Analogues and Their Applications
Thiophene derivatives, including compounds structurally similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, have been extensively studied for their biological activities. The substitution of aromatic rings with thiophene has been explored for potential carcinogenicity and antimicrobial activities. For example, thiophene analogues of benzidine and 4-aminobiphenyl were synthesized and evaluated for carcinogenic potential. These compounds demonstrated activity profiles consistent with their known chemistry, suggesting potential carcinogenicity but also casting doubt on their capability to elicit tumors in vivo due to their chemical and biological behavior (Ashby et al., 1978).
Antimicrobial Compounds from Cyanobacteria
Research on cyanobacteria has yielded a variety of compounds with antimicrobial activities, including thiophene-containing compounds. These compounds belong to various chemical classes and have shown effectiveness against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. This highlights the potential of thiophene derivatives in addressing the challenge of infections from resistant pathogens (Swain et al., 2017).
Novel CNS Acting Drugs
Thiophene derivatives have also been investigated for their central nervous system (CNS) activity. Heterocycles containing thiophene have been identified as promising leads for the synthesis of novel CNS acting drugs. This includes compounds with potential effects ranging from depression and euphoria to convulsion, showcasing the diverse therapeutic possibilities of thiophene derivatives in CNS disorders (Saganuwan, 2017).
Food-borne Amines and Amides as Carcinogen Precursors
Thiophene derivatives have been studied in the context of food-borne amines and amides, which are precursors of carcinogenic N-nitroso compounds. Research in this area emphasizes the significance of dietary amines and amides, including thiophene derivatives, in the formation of endogenous carcinogens, highlighting the importance of understanding the dietary contributions to cancer risk (Lin, 1986).
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S3/c1-11-12(2)25-17(14(11)10-18)19-16(21)13-5-7-20(8-6-13)26(22,23)15-4-3-9-24-15/h3-4,9,13H,5-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMZJRJDCNGVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
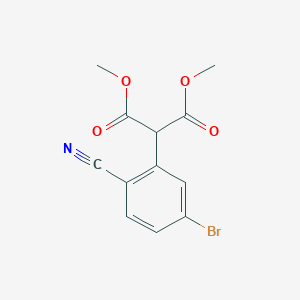
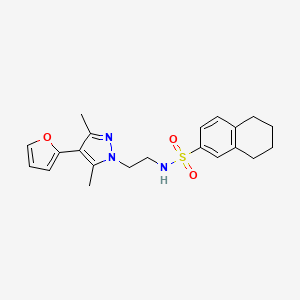
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2806263.png)

amine](/img/structure/B2806265.png)
![2-(3-Methoxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2806266.png)
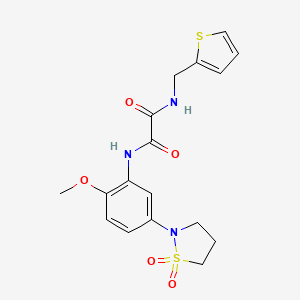


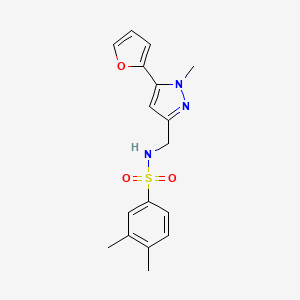
![N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2806278.png)

